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molecular formula C10H13NO2 B8360411 1-(2-Amino-5-hydroxyphenyl)-2-methyl-1-propanone

1-(2-Amino-5-hydroxyphenyl)-2-methyl-1-propanone

Cat. No. B8360411
M. Wt: 179.22 g/mol
InChI Key: QKDLZHZFSXUTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608049B2

Procedure details

0.2 g of palladium/carbon (10%) is suspended in a solution of 1.34 g (4.51 mmol) of 1-[5-(benzyloxy)-2-nitrophenyl]-2-methyl-2-propen-1-one in 50 ml of ethanol. The mixture is shaken under a hydrogen atmosphere at 3 bar for 4.5 h, then the mixture is filtered off through kieselguhr, the filtrate is concentrated in vacuo and the residue is purified on silica gel (cyclohexane/ethyl acetate 5:2-1:1). 511 mg (63%) of 1-(2-amino-5-hydroxyphenyl)-2-methyl-1-propanone are obtained.
Name
1-[5-(benzyloxy)-2-nitrophenyl]-2-methyl-2-propen-1-one
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([N+:20]([O-])=O)=[C:13]([C:15](=[O:19])[C:16]([CH3:18])=[CH2:17])[CH:14]=1)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:20][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][C:13]=1[C:15](=[O:19])[CH:16]([CH3:17])[CH3:18]

Inputs

Step One
Name
1-[5-(benzyloxy)-2-nitrophenyl]-2-methyl-2-propen-1-one
Quantity
1.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C1)C(C(=C)C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken under a hydrogen atmosphere at 3 bar for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered off through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel (cyclohexane/ethyl acetate 5:2-1:1)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)O)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 511 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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